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molecular formula C10H16OS B8339446 2-(2-Thienyl)-2-hexanol

2-(2-Thienyl)-2-hexanol

Cat. No. B8339446
M. Wt: 184.30 g/mol
InChI Key: XUOLIUGOZWJYMQ-UHFFFAOYSA-N
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Patent
US08598575B2

Procedure details

Under nitrogen, a suspension of LiAlH4 (4.9 g, 0.13 mol) in dry Et2O (700 mL) was cooled to 0° C. by an ice/water bath. AlCl3 (34.4 g, 0.26 mol) was then added in small portions. After addition, the mixture was stirred at 0° C. for 1 hour. A solution of 2-thiophen-2-yl-hexan-2-ol in dry Et2O (13.1 g, 70.81 mmol) was then added dropwise. The mixture was stirred at 0° C. for 2 hours, and allowed to warm to room temperature, and stirred at room temperature overnight. After cooling to 0° C., the reaction was quenched by adding water. The reaction mixture was washed with water and brine, dried over Na2SO4, and concentrated on a rotary evaporator. The residue was subjected to column chromatography on silica gel with hexane as the eluent, leading to a colorless oil as the product (6.0 g, 50.3%).
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Quantity
34.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
13.1 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[Al+3].[Cl-].[Cl-].[Cl-].[S:11]1[CH:15]=[CH:14][CH:13]=[C:12]1[C:16](O)([CH2:18][CH2:19][CH2:20][CH3:21])[CH3:17]>CCOCC>[CH3:17][CH:16]([C:12]1[S:11][CH:15]=[CH:14][CH:13]=1)[CH2:18][CH2:19][CH2:20][CH3:21] |f:0.1.2.3.4.5,6.7.8.9|

Inputs

Step One
Name
Quantity
4.9 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
700 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
34.4 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)C(C)(CCCC)O
Name
Quantity
13.1 g
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
The mixture was stirred at 0° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred at room temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0° C.
CUSTOM
Type
CUSTOM
Details
the reaction was quenched
ADDITION
Type
ADDITION
Details
by adding water
WASH
Type
WASH
Details
The reaction mixture was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC(CCCC)C=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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